molecular formula C7H15NO2 B1661871 2-(2-Methylpropoxy)propanamide CAS No. 98430-32-1

2-(2-Methylpropoxy)propanamide

Cat. No. B1661871
CAS RN: 98430-32-1
M. Wt: 145.20
InChI Key: MRQGLCCSACBCQK-UHFFFAOYSA-N
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Description

“2-(2-Methylpropoxy)propanamide” is likely an organic compound consisting of a propanamide group (a derivative of propanoic acid) with a methylpropoxy group attached to the second carbon . Propanamides are a class of compounds that can participate in various organic reactions to form other useful compounds .


Molecular Structure Analysis

The molecular structure of “2-(2-Methylpropoxy)propanamide” would consist of a propanamide backbone with a methylpropoxy group attached to the second carbon . The exact 3D conformation would depend on the specific spatial arrangement of these groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2-Methylpropoxy)propanamide” would depend on its specific molecular structure. Properties such as melting point, boiling point, solubility, and stability could be predicted based on the properties of similar known compounds .

Safety And Hazards

Without specific studies or data on “2-(2-Methylpropoxy)propanamide”, it’s difficult to provide accurate information on its safety and hazards. Generally, handling of chemical compounds requires appropriate safety measures to prevent exposure and potential harm .

Future Directions

Future research on “2-(2-Methylpropoxy)propanamide” could involve detailed studies on its synthesis, properties, potential reactions, and applications. This could provide valuable information on this compound and its possible uses .

properties

IUPAC Name

2-(2-methylpropoxy)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-5(2)4-10-6(3)7(8)9/h5-6H,4H2,1-3H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRQGLCCSACBCQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(C)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00734277
Record name 2-(2-Methylpropoxy)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00734277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methylpropoxy)propanamide

CAS RN

98430-32-1
Record name 2-(2-Methylpropoxy)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00734277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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